1,1-Dioxo-1$l^{6}-thiane-2-carboxylic acid
Overview
Description
1,1-Dioxo-1$l^{6}-thiane-2-carboxylic acid is a chemical compound with the CAS Number: 1318758-58-5 . It has a molecular weight of 178.21 .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), oxygen (O), and sulfur (S) atoms .Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Organotin Carboxylates in Coordination Chemistry
Organotin carboxylates synthesized from amide carboxylic acids exhibit diverse molecular structures and coordination modes. Such compounds have been studied for their crystal structures, characterized by various spectroscopic methods, and their supramolecular architectures have been explored through intermolecular interactions like hydrogen bonds and π⋯π interactions. These studies offer insights into the adaptability of amide carboxylic acids in adopting various coordination modes and leading to diverse molecular architectures in organotin carboxylates (Xiao et al., 2013), (Xiao et al., 2014), (Sougoule et al., 2015).
Metal Complexes and Catalysis
Research on tetranuclear iron(III) complexes involving octadentate pyridine-carboxylate ligands has revealed structures resembling a "dimer of dimers," offering insights into the structural stability provided by these ligands. The unique helical shape and hydrogen-bonded pairs at the center of these complexes underline the crucial role of carboxylate ligands in stabilizing complex structures, with potential implications in catalysis and enzyme mimicry (Gutkina et al., 2006).
Photoluminescence and Coordination Polymers
Studies on lanthanide–organic coordination polymers have unveiled their structural and photoluminescent properties. The coordination interactions involving carboxylate groups and N-oxide atoms of ligands lead to the formation of open frameworks with potential applications in luminescent materials and sensors (Zhang et al., 2015).
Stabilization and Reactivity of Carboxylic Acids
Research on enamino derivatives of unstable carboxylic acids has shed light on the stabilization mechanisms through intramolecular hydrogen bonding. These studies contribute to understanding the stability and reactivity of carboxylic acid derivatives in various chemical contexts (Malamidou-Xenikaki et al., 2008).
Safety and Hazards
The safety information for 1,1-Dioxo-1$l^{6}-thiane-2-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
1,1-dioxothiane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S/c7-6(8)5-3-1-2-4-11(5,9)10/h5H,1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIPFFMFODEYLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)C(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1318758-58-5 | |
Record name | 1,1-dioxo-1lambda6-thiane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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